molecular formula C13H14O7 B14426815 Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate CAS No. 85212-85-7

Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate

Cat. No.: B14426815
CAS No.: 85212-85-7
M. Wt: 282.25 g/mol
InChI Key: IJZBVUYDAXAUDY-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two ester groups and a formyl group attached to a phenylene ring through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-formylphenol with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or alcohols in the presence of a catalyst like triethylamine at ambient temperature.

Major Products Formed

    Oxidation: 2,2’-[(4-carboxy-1,3-phenylene)bis(oxy)]diacetate.

    Reduction: 2,2’-[(4-hydroxymethyl-1,3-phenylene)bis(oxy)]diacetate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
  • Dimethyl 2,2’-[(4-hexyl-1,3-phenylene)bis(oxy)]diacetate
  • Dimethyl 2,2’-[(4-hydroxy-1,3-phenylene)bis(oxy)]diacetate

Uniqueness

Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the methyl, hexyl, or hydroxy derivatives. Consequently, this compound offers unique opportunities for applications in organic synthesis and materials science.

Properties

CAS No.

85212-85-7

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

methyl 2-[4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate

InChI

InChI=1S/C13H14O7/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-6H,7-8H2,1-2H3

InChI Key

IJZBVUYDAXAUDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)C=O)OCC(=O)OC

Origin of Product

United States

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